molecular formula C13H19N B13326744 (R)-2-(4-Isopropylphenyl)pyrrolidine

(R)-2-(4-Isopropylphenyl)pyrrolidine

Cat. No.: B13326744
M. Wt: 189.30 g/mol
InChI Key: ZYXHXFDDXNHWHZ-CYBMUJFWSA-N
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Description

®-2-(4-Isopropylphenyl)pyrrolidine is a chiral compound that belongs to the class of pyrrolidines It features a pyrrolidine ring substituted with a 4-isopropylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-2-(4-Isopropylphenyl)pyrrolidine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as ®-pyrrolidine and 4-isopropylbenzaldehyde.

    Condensation Reaction: The ®-pyrrolidine is reacted with 4-isopropylbenzaldehyde under acidic or basic conditions to form an imine intermediate.

    Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield ®-2-(4-Isopropylphenyl)pyrrolidine.

Industrial Production Methods: In an industrial setting, the synthesis of ®-2-(4-Isopropylphenyl)pyrrolidine may involve optimized reaction conditions, such as:

    Catalysts: Use of specific catalysts to enhance reaction rates and selectivity.

    Temperature and Pressure: Controlled temperature and pressure conditions to maximize yield and purity.

    Purification: Techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions: ®-2-(4-Isopropylphenyl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidine ring or the phenyl group is substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and appropriate solvents.

Major Products Formed:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Various substituted pyrrolidines and phenyl derivatives.

Scientific Research Applications

®-2-(4-Isopropylphenyl)pyrrolidine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.

    Industrial Applications: The compound is employed in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of ®-2-(4-Isopropylphenyl)pyrrolidine involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to receptors or enzymes, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to neurotransmission, enzyme inhibition, or metabolic processes.

Comparison with Similar Compounds

    (S)-2-(4-Isopropylphenyl)pyrrolidine: The enantiomer of ®-2-(4-Isopropylphenyl)pyrrolidine, differing in its stereochemistry.

    2-(4-Isopropylphenyl)pyrrolidine: The racemic mixture containing both ® and (S) enantiomers.

    2-Phenylpyrrolidine: A structurally similar compound lacking the isopropyl group.

Uniqueness:

    Chirality: The ®-enantiomer exhibits specific stereochemical properties that can influence its biological activity and selectivity.

    Substitution Pattern: The presence of the 4-isopropylphenyl group imparts unique chemical and physical properties compared to other pyrrolidines.

Properties

Molecular Formula

C13H19N

Molecular Weight

189.30 g/mol

IUPAC Name

(2R)-2-(4-propan-2-ylphenyl)pyrrolidine

InChI

InChI=1S/C13H19N/c1-10(2)11-5-7-12(8-6-11)13-4-3-9-14-13/h5-8,10,13-14H,3-4,9H2,1-2H3/t13-/m1/s1

InChI Key

ZYXHXFDDXNHWHZ-CYBMUJFWSA-N

Isomeric SMILES

CC(C)C1=CC=C(C=C1)[C@H]2CCCN2

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2CCCN2

Origin of Product

United States

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